molecular formula C2BrCl5 B14437395 Bromopentachloroethane CAS No. 79504-02-2

Bromopentachloroethane

Cat. No.: B14437395
CAS No.: 79504-02-2
M. Wt: 281.2 g/mol
InChI Key: YVDACVUIWDTEJU-UHFFFAOYSA-N
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Description

Bromopentachloroethane is a chemical compound with the molecular formula C₂BrCl₅ It is a halogenated ethane derivative, characterized by the presence of one bromine atom and five chlorine atoms attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromopentachloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of ethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale halogenation reactors. The process involves the continuous feeding of ethane, bromine, and chlorine into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bromopentachloroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Under certain conditions, this compound can be oxidized to form more complex compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted ethane derivatives depending on the nucleophile used.

    Reduction Reactions: Products are less halogenated ethanes.

    Oxidation Reactions: Products can include more complex halogenated compounds or even carbonyl-containing compounds.

Scientific Research Applications

Bromopentachloroethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.

    Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bromopentachloroethane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s halogen atoms can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through these interactions.

Comparison with Similar Compounds

Similar Compounds

    Bromodichloromethane (CHBrCl₂): A trihalomethane with similar halogenation but fewer halogen atoms.

    Dibromotetrachloroethane (C₂Br₂Cl₄): Another halogenated ethane with two bromine and four chlorine atoms.

    Heptachloropropane (C₃Cl₇): A fully chlorinated propane derivative.

Uniqueness

Bromopentachloroethane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its combination of one bromine and five chlorine atoms makes it particularly reactive in certain chemical reactions, offering advantages in synthetic applications compared to other halogenated compounds.

Properties

IUPAC Name

1-bromo-1,1,2,2,2-pentachloroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrCl5/c3-1(4,5)2(6,7)8
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDACVUIWDTEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrCl5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229721
Record name Bromopentachloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79504-02-2
Record name Bromopentachloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079504022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopentachloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOPENTACHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42XD06E42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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